molecular formula C19H15FN2O4 B11343822 N-(1,3-benzodioxol-5-ylmethyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343822
M. Wt: 354.3 g/mol
InChI Key: JCDSKJUVIKQTPX-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a fluoromethylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a cyclization reaction. This is followed by the introduction of the fluoromethylphenyl group via a Friedel-Crafts alkylation. The final step involves the formation of the oxazole ring through a cyclization reaction involving an appropriate amide precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and fluoromethylphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Triple-bonded compounds: Such as acetylene and cyanogen, which feature strong triple bonds.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a fluoromethylphenyl group, and an oxazole ring. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15FN2O4/c1-11-2-4-13(7-14(11)20)17-8-15(22-26-17)19(23)21-9-12-3-5-16-18(6-12)25-10-24-16/h2-8H,9-10H2,1H3,(H,21,23)

InChI Key

JCDSKJUVIKQTPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC4=C(C=C3)OCO4)F

Origin of Product

United States

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